(R)-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane
Overview
Description
®-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic acetals that are commonly used as protecting groups for carbonyl compounds in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane typically involves the reaction of a diisopropyl ketone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic acetal intermediate, which is then converted to the desired dioxolane compound. The reaction conditions often include the use of a strong acid such as sulfuric acid or p-toluenesulfonic acid as the catalyst, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of ®-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
Types of Reactions:
Oxidation: ®-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane can undergo oxidation reactions to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The hydroxyethyl group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide, sulfonates in the presence of a nucleophile.
Major Products Formed:
Oxidation: Corresponding carbonyl compounds such as ketones or aldehydes.
Reduction: Alcohols or other reduced derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: ®-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane is used as a protecting group for carbonyl compounds in organic synthesis. It helps to prevent unwanted reactions at the carbonyl site during multi-step synthesis processes.
Biology: The compound can be used as a building block for the synthesis of biologically active molecules
Medicine: In medicinal chemistry, ®-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane can be used as a precursor for the synthesis of pharmaceutical compounds. Its ability to protect carbonyl groups makes it valuable in the design of drug molecules with improved stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of ®-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane involves its ability to form stable cyclic acetals with carbonyl compounds. This protects the carbonyl group from unwanted reactions, allowing for selective transformations at other sites in the molecule. The hydroxyethyl group can also participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound.
Molecular Targets and Pathways: The primary molecular target of ®-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane is the carbonyl group in organic molecules. By forming a cyclic acetal, the compound stabilizes the carbonyl group and prevents it from participating in reactions that could lead to unwanted side products.
Comparison with Similar Compounds
1,3-Dioxolane: A simpler dioxolane compound without the hydroxyethyl and diisopropyl substituents.
2,2-Dimethyl-1,3-dioxolane: A dioxolane compound with methyl substituents instead of diisopropyl groups.
4-(2-Hydroxyethyl)-1,3-dioxolane: A dioxolane compound with a hydroxyethyl group but without the diisopropyl substituents.
Uniqueness: ®-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane is unique due to the presence of both the hydroxyethyl group and the diisopropyl substituents. These groups confer specific chemical properties such as increased steric hindrance and the ability to participate in hydrogen bonding. This makes the compound particularly useful as a protecting group in organic synthesis and as a building block for the synthesis of complex molecules.
Properties
IUPAC Name |
2-[(4R)-2,2-di(propan-2-yl)-1,3-dioxolan-4-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3/c1-8(2)11(9(3)4)13-7-10(14-11)5-6-12/h8-10,12H,5-7H2,1-4H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPZNMFFBDUEGH-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(OCC(O1)CCO)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1(OC[C@H](O1)CCO)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820574-15-9 | |
Record name | (R)-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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